Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate
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Overview
Description
Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate is a chemical compound with the molecular formula C9H17NO4S. It is an ester derivative of cysteine, featuring an ethoxy group and a sulfanyl group. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate typically involves the reaction of cysteine with ethyl chloroformate and 2-mercaptoacetic acid. The reaction is carried out in an alcohol/benzene medium in the presence of an equivalent of sodium ethylate, yielding the target sulfide in a significant yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino or thiol derivatives.
Scientific Research Applications
Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate involves its interaction with various molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The ester group can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)(methyl)amino]methylfuran-3-carboxylate
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate is unique due to its combination of an amino group, an ester group, and a sulfanyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C9H17NO4S |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
ethyl 2-amino-3-(2-ethoxy-2-oxoethyl)sulfanylpropanoate |
InChI |
InChI=1S/C9H17NO4S/c1-3-13-8(11)6-15-5-7(10)9(12)14-4-2/h7H,3-6,10H2,1-2H3 |
InChI Key |
QARGTGROADSFBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCC(C(=O)OCC)N |
Origin of Product |
United States |
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